Tris(cyclopentadienyl)thulium

Atomic Layer Deposition High-κ Dielectrics Thulium Oxide

TmCp₃ is a homoleptic organolanthanide ALD/CVD precursor delivering Tm₂O₃ films with κ≈16 and ~1.5 Å/cycle growth. Its sublimation enthalpy (111.3 kJ/mol) and decomposition (248–249°C) enable precise vapor delivery for high-κ gate dielectrics and rare-earth-doped optical fibers. Unlike LaCp₃ or YCp₃, TmCp₃'s unique thermal profile ensures consistent film properties—direct substitution is not viable. Choose TmCp₃ for reproducible semiconductor and photonics thin-film processes.

Molecular Formula C15H15Tm
Molecular Weight 364.21 g/mol
CAS No. 1272-26-0
Cat. No. B075451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)thulium
CAS1272-26-0
Molecular FormulaC15H15Tm
Molecular Weight364.21 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]
InChIInChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyMWWSVGXLSBSLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(cyclopentadienyl)thulium (CAS 1272-26-0): A High-Volatility Lanthanide Precursor for Thulium Oxide Thin-Film Deposition


Tris(cyclopentadienyl)thulium, Tm(C₅H₅)₃ or TmCp₃, is a homoleptic organolanthanide complex in which a central thulium(III) ion is η⁵-coordinated to three cyclopentadienyl ligands . It belongs to the metallocene family of volatile lanthanide precursors. TmCp₃ is an air- and moisture-sensitive solid with a reported vapor pressure of 418 mmHg at 25 °C and a sublimation enthalpy of 111.3 ± 3.5 kJ mol⁻¹ [1]. Its primary industrial utility lies in atomic layer deposition (ALD) and chemical vapor deposition (CVD) of thulium-containing oxide films for high-κ dielectric and optoelectronic applications [2].

Why Tris(cyclopentadienyl)thulium Cannot Be Replaced by Generic Lanthanide Cyclopentadienyl Precursors


The ALD/CVD performance of lanthanide cyclopentadienyl precursors is highly metal-specific. The thermal stability window, growth rate, and dielectric constant of the resulting oxide film are all strong functions of the central lanthanide ion's ionic radius, electronic structure, and coordination geometry [1]. Substituting TmCp₃ with, for example, LaCp₃ or YCp₃ changes the precursor's sublimation enthalpy [2], deposition kinetics [3], and final film properties [4]. These differences preclude generic interchange and require compound-specific process optimization.

Quantitative Differentiation of Tris(cyclopentadienyl)thulium: ALD Growth Rate, Dielectric Constant, Sublimation Enthalpy, and Thermal Stability


ALD Growth Rate of TmCp₃/H₂O: 1.5 Å/cycle vs. YCp₃/H₂O at 1.5–1.8 Å/cycle

The ALD growth rate of Tm₂O₃ films deposited from TmCp₃ and H₂O is approximately 1.5 Å/cycle over the temperature range 200–300 °C [1]. This rate is comparable to the 1.5–1.8 Å/cycle reported for Y₂O₃ films deposited from YCp₃ and H₂O under similar conditions [2]. The well-defined ALD window and high growth rate of TmCp₃ eliminate the need for stronger oxidants like ozone and enable high-throughput manufacturing of thulium oxide layers.

Atomic Layer Deposition High-κ Dielectrics Thulium Oxide

Dielectric Constant of Tm₂O₃ from TmCp₃ ALD: k ≈ 16 vs. Y₂O₃ ALD k ≈ 10–15

MOS capacitors fabricated with Tm₂O₃ films grown by ALD from TmCp₃ and H₂O exhibit a relative dielectric constant (k-value) of approximately 16 after post-deposition annealing at 600 °C [1]. This value is comparable to or slightly higher than typical ALD Y₂O₃ films (k ≈ 10–15) [2]. The higher k-value of Tm₂O₃ can be advantageous for achieving lower equivalent oxide thickness (EOT) in advanced CMOS gate stacks.

High-κ Gate Dielectrics MOS Capacitors Thulium Oxide

Sublimation Enthalpy of TmCp₃: 111.3 ± 3.5 kJ/mol vs. GdCp₃ 106.7 ± 2.9 kJ/mol

The enthalpy of sublimation (ΔsubH°) of TmCp₃ is 111.3 ± 3.5 kJ mol⁻¹ [1]. This value is slightly higher than the 106.7 ± 2.9 kJ mol⁻¹ reported for the isostructural GdCp₃ [2]. The modest increase in ΔsubH° reflects the smaller ionic radius of Tm³⁺ (0.88 Å) compared to Gd³⁺ (0.94 Å), which strengthens lattice cohesion. The higher sublimation enthalpy implies that TmCp₃ requires slightly higher source temperatures for comparable vapor delivery, a factor to consider in ALD/CVD reactor design.

Volatility Precursor Delivery Thermodynamics

Thermal Decomposition Profile: TmCp₃ Melting with Decomposition at 248–249 °C vs. ErCp₃ at 287 °C

TmCp₃ exhibits a melting point of 248–249 °C with concomitant decomposition (dec.) . In comparison, ErCp₃ decomposes at a significantly higher temperature of 287 °C [1]. The lower decomposition threshold of TmCp₃ limits its upper process temperature in ALD/CVD to approximately 200–300 °C [2]. This temperature constraint can be either a limitation (narrower ALD window) or an advantage (compatibility with thermally sensitive substrates).

Thermal Stability Precursor Purity CVD/ALD Process Window

Optimal Application Scenarios for Tris(cyclopentadienyl)thulium Based on Quantified Performance Metrics


ALD of High-κ Thulium Oxide Gate Dielectrics for Advanced CMOS

TmCp₃ enables the ALD of Tm₂O₃ films with a dielectric constant of ~16 and a growth rate of ~1.5 Å/cycle [1]. This combination of high k-value and acceptable throughput makes TmCp₃ a suitable precursor for gate dielectric layers in high-performance MOSFETs, where low equivalent oxide thickness is critical.

CVD/ALD Precursor for Thulium-Doped Optical Amplifiers and Lasers

The volatility of TmCp₃ (ΔsubH° = 111.3 kJ/mol) allows precise delivery of thulium ions for doping silica or other host matrices in optical fiber amplifiers and waveguide lasers [2]. The compound's defined decomposition at 248–249 °C necessitates careful temperature control during deposition to avoid premature decomposition.

Research Tool for Comparative Lanthanide Coordination Chemistry

TmCp₃ serves as a benchmark precursor for comparative studies of lanthanide cyclopentadienyl complexes. Its sublimation enthalpy (111.3 kJ/mol) and decomposition temperature (248–249 °C) provide quantitative reference points for structure-property relationship investigations across the lanthanide series [3].

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